5,10-Dihydrophenazine-2,3-diamine
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Overview
Description
5,10-Dihydrophenazine-2,3-diamine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The structure of this compound consists of a phenazine core with two amine groups at the 2 and 3 positions, and it is partially hydrogenated at the 5 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrophenazine-2,3-diamine typically involves the reduction of phenazine derivatives. One common method is the reduction of phenazine using sodium dithionite in an aqueous medium. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The phenazine is dissolved in ethanol, and sodium dithionite is added to the solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydrophenazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully hydrogenated phenazine compounds.
Substitution: The amine groups at the 2 and 3 positions can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is a typical reducing agent used in the synthesis of this compound.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: Fully hydrogenated phenazine compounds.
Substitution: N-substituted phenazine derivatives.
Scientific Research Applications
5,10-Dihydrophenazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5,10-Dihydrophenazine-2,3-diamine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The amine groups at the 2 and 3 positions play a crucial role in binding to molecular targets and facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
- 5,10-Dihydro-5,10-dimethylphenazine
- 5,10-Dihydro-5,10-diphenylphenazine
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone
Uniqueness
5,10-Dihydrophenazine-2,3-diamine is unique due to its specific substitution pattern and partial hydrogenation at the 5 and 10 positions. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives. The presence of amine groups at the 2 and 3 positions allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
562858-08-6 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,10-dihydrophenazine-2,3-diamine |
InChI |
InChI=1S/C12H12N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6,15-16H,13-14H2 |
InChI Key |
XXSIHXZVKOUCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C=C(C(=C3)N)N |
Origin of Product |
United States |
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